molecular formula C21H22O10 B12093203 Galactosyl rubrofusarin

Galactosyl rubrofusarin

Cat. No.: B12093203
M. Wt: 434.4 g/mol
InChI Key: CDMUGCVTTUOCFT-UHFFFAOYSA-N
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Description

Galactosyl rubrofusarin is a glycosylated derivative of rubrofusarin, a naturally occurring polyketide pigment. Rubrofusarin is known for its vibrant orange color and is found in various fungal species, including Fusarium graminearum. The addition of a galactose moiety to rubrofusarin enhances its solubility and modifies its biological activity, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of galactosyl rubrofusarin typically involves the glycosylation of rubrofusarin. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glycosyltransferases are used to transfer the galactose moiety to rubrofusarin under mild conditions. Chemical glycosylation involves the use of galactosyl donors, such as galactosyl bromide, in the presence of a catalyst like silver carbonate or silver oxide.

Industrial Production Methods: Industrial production of this compound can be scaled up using biotechnological approaches. This includes the use of genetically engineered microorganisms, such as Saccharomyces cerevisiae, which are modified to express the necessary enzymes for the biosynthesis of rubrofusarin and its subsequent glycosylation. Fermentation processes are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Galactosyl rubrofusarin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in many biological processes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Galactosyl rubrofusarin has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of galactosyl rubrofusarin are mediated through its interaction with various molecular targets. It has been shown to inhibit enzymes such as protein tyrosine phosphatase 1B and human monoamine oxidase A . These interactions lead to the modulation of signaling pathways involved in glucose metabolism and neurotransmitter regulation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Galactosyl rubrofusarin can be compared with other glycosylated polyketides, such as:

Uniqueness: this compound is unique due to its specific glycosylation, which enhances its solubility and modifies its biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

5-hydroxy-8-methoxy-2-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one

InChI

InChI=1S/C21H22O10/c1-8-3-11(23)16-12(29-8)5-9-4-10(28-2)6-13(15(9)18(16)25)30-21-20(27)19(26)17(24)14(7-22)31-21/h3-6,14,17,19-22,24-27H,7H2,1-2H3

InChI Key

CDMUGCVTTUOCFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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